

Application Notes: Intramuscular Administration of Trenbolone Cyclohexylmethylcarbonate in Research

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Compound of Interest

Compound Name: *Trenbolone
cyclohexylmethylcarbonate*

Cat. No.: *B160104*

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Introduction

Trenbolone Cyclohexylmethylcarbonate, also known as Trenbolone

Hexahydrobenzylcarbonate, is a long-acting ester of the potent anabolic-androgenic steroid (AAS) Trenbolone.[1][2] As a prodrug, it is inactive until the ester linkage is cleaved in vivo by plasma lipases, releasing the active hormone, Trenbolone, into circulation.[3][4] This process provides a slow and sustained release of the active compound from the intramuscular depot site, resulting in stable hormone levels over an extended period.[3]

The active metabolite, Trenbolone, is a derivative of nandrolone and is characterized by its high binding affinity for the androgen receptor (AR).[5][6][7] Its chemical structure, featuring double bonds at carbons 9 and 11, slows its metabolism and prevents aromatization into estrogenic metabolites.[5] In a research context, **Trenbolone Cyclohexylmethylcarbonate** is a valuable tool for studying the long-term effects of a potent, non-aromatizing androgen on physiological processes such as muscle hypertrophy, protein synthesis, and nitrogen retention.[3] Its use as an analytical reference standard is also critical for developing methods to detect anabolic steroid use.[3]

These protocols are intended to provide a framework for the preparation and intramuscular (IM) administration of **Trenbolone Cyclohexylmethylcarbonate** in preclinical research models, specifically rodents. All procedures involving animals must be performed in accordance with institutional and national guidelines for animal welfare.

Quantitative Data

The following tables summarize the key properties of **Trenbolone Cyclohexylmethylcarbonate** and the receptor binding characteristics of its active metabolite, Trenbolone.

Table 1: Physicochemical Properties of **Trenbolone Cyclohexylmethylcarbonate**

Property	Value	Reference
Chemical Name	Cyclohexylmethyl [(8S,13S,14S,17S)-13-methyl- 3-oxo-2,6,7,8,14,15,16,17- octahydro-1H- cyclopenta[a]phenanthren-17- yl] carbonate	[2]
Molecular Formula	C ₂₆ H ₃₄ O ₄	[8]
Molar Mass	410.554 g/mol	[8]
Active Moiety	Trenbolone	[3]
Pharmacokinetic Profile	Long-acting prodrug with sustained release via IM injection	[2][3]
Route of Administration	Intramuscular (as esters)	[1][4]

Table 2: Comparative Receptor Binding Affinity (Active Metabolite: 17β-Trenbolone)

Compound	Receptor	Relative Binding Affinity (RBA)	Reference
17 β -Trenbolone	Human Androgen Receptor (rhAR)	Similar to Dihydrotestosterone (DHT)	[6][7]
17 β -Trenbolone	Bovine Progestin Receptor (bPR)	Slightly higher than Progesterone	[6][7]
Dihydrotestosterone (DHT)	Human Androgen Receptor (rhAR)	High (Reference Androgen)	[6][7]
Testosterone	Human Androgen Receptor (rhAR)	Lower than DHT	[7]

Experimental Protocols

Protocol 1: Vehicle Preparation and Compound Solubilization

This protocol describes the preparation of a sterile oil-based vehicle for the intramuscular injection of **Trenbolone Cyclohexylmethylcarbonate**.

Materials:

- **Trenbolone Cyclohexylmethylcarbonate** powder
- Sterile vehicle oil (e.g., sesame oil, cottonseed oil)
- Benzyl alcohol (Bacteriostatic agent)
- Benzyl benzoate (Co-solvent)
- Sterile, sealed glass vials
- 0.22 μ m sterile syringe filters
- Sterile syringes and needles

- Magnetic stirrer and stir bar
- Heating plate

Methodology:

- **Calculate Concentrations:** Determine the required final concentration of the compound in the vehicle (e.g., 25 mg/mL). A common formulation is 2% Benzyl Alcohol and 20% Benzyl Benzoate in the carrier oil.
- **Mixing:** In a sterile vial, combine the required amounts of Benzyl Alcohol and Benzyl Benzoate.
- **Dissolution:** Add the **Trenbolone Cyclohexylmethylcarbonate** powder to the solvent mixture.
- **Heating and Stirring:** Gently heat the vial on a heating plate while stirring with a magnetic stir bar until the powder is fully dissolved. Do not overheat, as this can degrade the compound.
- **Add Carrier Oil:** Slowly add the pre-warmed sterile vehicle oil to the dissolved mixture to reach the final volume. Continue stirring until the solution is homogeneous.
- **Sterile Filtration:** Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile, sealed vial. This step ensures the removal of any potential microbial contamination.
- **Quality Control:** Visually inspect the final product for any particulate matter. Store in a cool, dark place as per compound stability guidelines.

Protocol 2: Intramuscular Injection in a Rodent Model

This protocol outlines the procedure for administering the prepared solution to a rodent model (e.g., adult male Sprague-Dawley rat).

Materials:

- Prepared **Trenbolone Cyclohexylmethylcarbonate** solution

- Appropriately sized rodent model, acclimated for at least one week
- Sterile syringes (e.g., 1 mL tuberculin)
- Sterile needles (e.g., 23-25 gauge, 1-1.5 inch length for drawing; 25-27 gauge, 0.5-1 inch for injection)[9]
- Alcohol swabs (70% ethanol)[10]
- Proper animal restraint device or manual restraint technique
- Sharps disposal container[11]

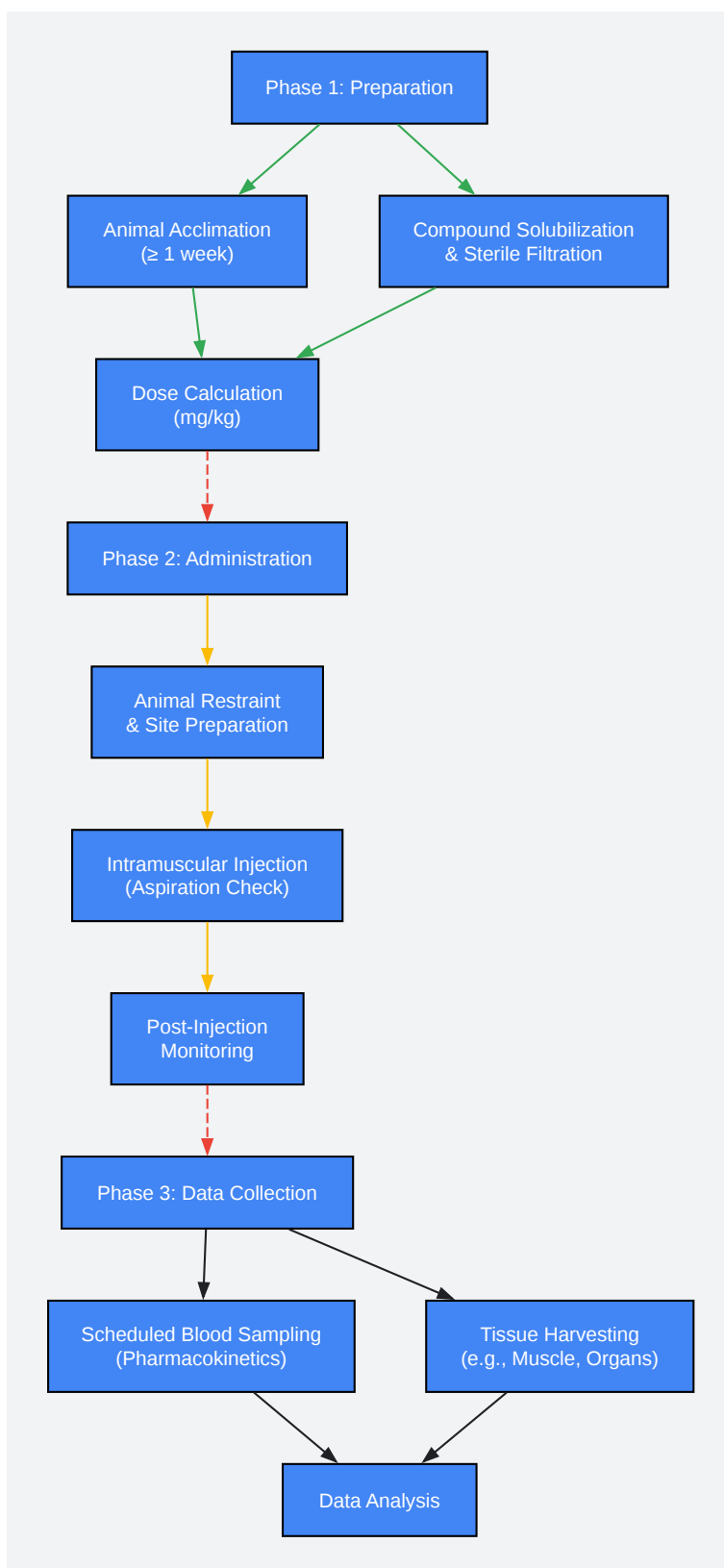
Methodology:

- Dose Calculation: Calculate the precise injection volume based on the animal's body weight and the desired dosage (e.g., mg/kg).
- Animal Restraint: Properly restrain the animal to prevent movement and ensure the injection site is accessible and immobilized. This minimizes stress and prevents injury to the animal and handler.[10]
- Site Preparation: Select a large muscle mass, such as the quadriceps femoris (thigh) or gluteal muscles.[11] Clean the injection site with an alcohol swab and allow it to air dry completely.[12]
- Syringe Preparation:
 - Wipe the rubber stopper of the vial with an alcohol swab.[11]
 - Draw a volume of air into the syringe equal to the dose to be administered.
 - Insert the needle into the vial and inject the air. This equalizes the pressure and facilitates withdrawal.[13]
 - Invert the vial and withdraw the correct volume of the solution.
 - Remove any air bubbles by tapping the syringe and gently depressing the plunger.[14]

- For a two-needle technique, replace the drawing needle with a new, sterile injection needle to ensure sharpness and sterility.
- Injection Procedure:
 - Insert the needle at a 90-degree angle deep into the selected muscle.[\[9\]](#)[\[12\]](#)
 - Aspirate: Gently pull back on the plunger for 3-5 seconds to check for blood.[\[10\]](#)[\[13\]](#) If blood appears in the syringe, withdraw the needle immediately and select a new site with a fresh needle. This step is critical to ensure the injection is intramuscular and not intravenous.
 - If no blood is present, inject the solution slowly and steadily (e.g., over 10-20 seconds) to allow the oil to disperse within the muscle tissue.[\[15\]](#)
 - Withdraw the needle swiftly at the same 90-degree angle.
- Post-Injection:
 - Apply gentle pressure to the injection site with a sterile gauze pad for a few seconds. Do not massage the area.
 - Monitor the animal for any immediate adverse reactions (e.g., lethargy, swelling at the injection site).
 - Return the animal to its cage and dispose of the syringe and needle in a designated sharps container.[\[11\]](#)
- Dosing Schedule: Due to the long-acting cyclohexylmethylcarbonate ester, injections can be spaced further apart than with shorter esters. A typical research protocol might involve a single injection every 10 to 14 days to maintain stable plasma androgen levels.[\[2\]](#)[\[16\]](#)

Visualizations

Signaling Pathway



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